molecular formula C51H59N4O8P B13724527 Amino-Modifier Serinol Phosphoramidite

Amino-Modifier Serinol Phosphoramidite

Cat. No.: B13724527
M. Wt: 887.0 g/mol
InChI Key: AYVWOMBHOQDZKA-UHFFFAOYSA-N
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Description

Amino-Modifier Serinol Phosphoramidite is a non-nucleosidic reagent specifically designed for the solid-phase synthesis of modified oligonucleotides. It enables the site-specific incorporation of primary amino groups at any location within a DNA or RNA sequence—whether at the 5' or 3' terminus or at an internal position. The amino group, protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, serves as a versatile handle for post-synthetic conjugation. A key advantage of this modifier is its patented serinol (1,3-diol) backbone. Unlike modifiers based on a 1,2-diol structure, which can form a favored 5-membered cyclic phosphate intermediate and lead to label loss during deprotection, the 1,3-diol backbone forms a less-favored 6-membered ring, thereby significantly enhancing the stability of the incorporated modification and ensuring higher yield of the final conjugated oligo. The Fmoc protecting group offers flexibility in conjugation strategies; it can be removed on the synthesis column using a two-step procedure with diisopropylamine and piperidine for solid-phase conjugation with activated esters, or it can be removed during standard cleavage and deprotection for subsequent solution-phase conjugation. This phosphoramidite is instrumental in a wide array of research applications, including the preparation of probes labeled with fluorescent dyes, the creation of biotinylated oligonucleotides, and the functionalization of oligos for immobilization on sensor surfaces. The product requires a 6-minute coupling time on DNA synthesizers and is stable in solution for 2-3 days after preparation. It is critical to note that this product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C51H59N4O8P

Molecular Weight

887.0 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-3-oxopropyl]carbamate

InChI

InChI=1S/C51H59N4O8P/c1-36(2)55(37(3)4)64(62-32-14-30-52)63-34-41(54-49(56)29-31-53-50(57)60-35-48-46-19-12-10-17-44(46)45-18-11-13-20-47(45)48)33-61-51(38-15-8-7-9-16-38,39-21-25-42(58-5)26-22-39)40-23-27-43(59-6)28-24-40/h7-13,15-28,36-37,41,48H,14,29,31-35H2,1-6H3,(H,53,57)(H,54,56)

InChI Key

AYVWOMBHOQDZKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Starting Material and Functional Group Protection

  • Starting Material: Serinol (2-amino-1,3-propanediol) is the core molecule.
  • Amino Group Protection: The primary amino group of serinol is typically protected to prevent side reactions during phosphitylation. Common protecting groups include:
    • 9-Fluorenylmethoxycarbonyl (Fmoc)
    • tert-Butoxycarbonyl (Boc)
    • Trifluoroacetyl (TFA) — though TFA is less favored due to difficulties in removal while oligonucleotide remains on solid support.

The Fmoc protecting group is preferred because it can be removed post-synthesis under mild conditions compatible with oligonucleotide synthesis protocols.

Phosphitylation

  • The hydroxyl groups of the protected serinol are selectively phosphitylated to yield the phosphoramidite derivative.
  • The phosphitylation reagent is typically a chlorophosphoramidite such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
  • The reaction is carried out under anhydrous conditions, often in dry dichloromethane or acetonitrile, in the presence of a base like diisopropylethylamine.
  • The product is purified by chromatography to isolate the pure this compound.

Incorporation into Oligonucleotides and Deprotection

Solid-Phase Oligonucleotide Synthesis

  • This compound is incorporated into oligonucleotides using standard phosphoramidite chemistry on automated DNA synthesizers.
  • Recommended coupling time is around 6 minutes for efficient incorporation.
  • It can be introduced at the 5’-end, 3’-end, or internally within the oligonucleotide sequence depending on the application.

Deprotection Strategy

  • After synthesis, the protecting groups are removed to reveal the free amino group.
  • The Fmoc group is removed using a two-step procedure:
    • Removal of cyanoethyl groups using 1% diisopropylamine in acetonitrile to flush acrylonitrile from the column.
    • Removal of Fmoc with 10% piperidine in dimethylformamide (DMF).
  • This mild deprotection avoids damage to the oligonucleotide and allows the amino group to be available for further conjugation.

Chemical Conjugation Post-Synthesis

  • The free amino group introduced by Amino-Modifier Serinol can be chemically conjugated to various ligands using N-hydroxysuccinimide (NHS) ester chemistry.
  • NHS esters react with primary amines to form stable amide bonds, releasing NHS as a byproduct.
  • Common conjugates include biotin, fluorescent dyes, enzymes, and affinity tags such as digoxigenin.

Reaction Scheme for NHS Ester Conjugation

Step Reagents/Conditions Outcome
1 Dissolve amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH ~9) Amino group is available for reaction
2 Add NHS ester derivative dissolved in DMF or DMSO NHS ester reacts with amino group
3 Incubate at room temperature for 1-2 hours Formation of stable amide conjugate
4 Purify conjugated oligonucleotide by size exclusion chromatography Removal of excess reagents and byproducts

Summary Table of Preparation and Application Parameters

Parameter Details
Starting Material Serinol (2-amino-1,3-propanediol)
Amino Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc) preferred
Phosphitylation Reagent 2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Coupling Time in Synthesis 6 minutes recommended
Deprotection Method 1% diisopropylamine in acetonitrile (cyanoethyl removal), 10% piperidine in DMF (Fmoc removal)
Stability in Solution 2-3 days at refrigerated conditions
Conjugation Chemistry NHS ester reaction with primary amines
Typical Ligands for Conjugation Biotin, fluorescent dyes, enzymes, affinity tags
Storage Conditions Freezer storage recommended

Research Findings and Practical Notes

  • The Fmoc protecting group strategy overcomes the challenge of removing TFA protecting groups while the oligonucleotide remains attached to the solid support, enabling on-column deprotection and labeling.
  • Amino-Modifier Serinol allows for flexible labeling at either oligonucleotide termini or internal sites, supporting diverse applications including affinity purification, fluorescence detection, and immobilization on solid supports.
  • The conjugation reactions with NHS esters are efficient and yield stable amide linkages, with protocols well-established for routine laboratory use.
  • Post-synthetic labeling strategies using Amino-Modifier Serinol are compatible with automated DNA synthesizers and standard deprotection workflows, facilitating streamlined oligonucleotide modification.

Chemical Reactions Analysis

Substitution Reactions

The amino group introduced by this phosphoramidite participates in nucleophilic substitution reactions. For example:

  • NHS Ester Conjugation : The primary amine reacts with N-hydroxysuccinimide (NHS) esters (e.g., biotin-NHS, fluorescent dyes) to form stable amide bonds. This reaction releases N-hydroxysuccinimide as a byproduct .

Reaction Scheme :

Oligo-NH2+R-COO-NHSOligo-NH-CO-R+NHS[1]\text{Oligo-NH}_2 + \text{R-COO-NHS} \rightarrow \text{Oligo-NH-CO-R} + \text{NHS} \quad[1]

Key Applications :

  • Labeling oligonucleotides with biotin, digoxigenin, or fluorophores for detection in assays .

  • Immobilization on carboxyl-functionalized surfaces via EDC-mediated coupling .

Carbodiimide-Mediated Coupling

The amino group reacts with carboxylated substrates using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

  • Mechanism : EDC activates carboxyl groups to form reactive intermediates, which then conjugate with the amino group to form amide bonds .

Reaction Efficiency :

SubstrateCoupling Efficiency (%)ConditionsSource
Carboxylated beads>90EDC, pH 5.5, 2–4 h
Fluorescent dyes85–95NHS/EDC, room temperature

Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amino linker requires removal under mild basic conditions:

Deprotection Conditions :

ReagentTemperatureTimeEfficiency (%)Source
40% aqueous methylamineRT2 h100
50 mM KCO₃ in methanolRT8 h100
28% NH₃ (aq.)55°C17 h100

Key Insight : Methylamine at room temperature achieves full deprotection in 2 hours, making it ideal for base-labile oligonucleotides .

Enzymatic Stability Enhancements

Oligonucleotides modified with serinol show increased resistance to nucleases:

  • Data : 2′-O-AMP-modified sequences resisted snake venom phosphodiesterase (SVPD) for >24 hours, compared to 70% degradation in unmodified DNA .

Mechanism : The serinol backbone disrupts enzyme binding by displacing essential cations in hydrolytic enzymes .

Comparison with Alternative Modifiers

ModifierBackboneStabilityConjugation Efficiency
Amino-Modifier SerinolSerinolHigh90–95%
Fmoc-Amino C6 dTHexyl spacerModerate80–85%
S-Bz-Thiol C6-dTThiol linkerLow70–75%

Superiority : Serinol’s rigidity and amino positioning minimize steric hindrance, improving reaction yields .

Scientific Research Applications

Oligonucleotide Modification

Amino-Modifier Serinol Phosphoramidite allows for the incorporation of amino groups into oligonucleotides during synthesis. The amino group can be protected using Fmoc (Fluorenylmethyloxycarbonyl) chemistry, enabling selective deprotection for subsequent conjugation reactions. This feature is crucial for creating bioconjugates, such as those used in drug delivery systems or diagnostic assays .

Enhanced Stability

The serinol backbone enhances the stability of modified oligonucleotides against degradation during synthesis and storage. Compared to traditional 1,2-diol backbones, the 1,3-diol structure of serinol minimizes unwanted side reactions, such as dephosphorylation, which can lead to loss of functionality .

Click Chemistry

This compound is compatible with click chemistry protocols, allowing for efficient conjugation with azide-containing compounds. This application is particularly valuable in creating complex biomolecular architectures and studying protein-DNA interactions . The ability to incorporate alkyne groups into oligonucleotides facilitates copper-free click reactions, which are advantageous for biocompatibility .

Bioconjugation for Drug Delivery

In a study conducted by researchers at the University of Montpellier, this compound was utilized to synthesize oligonucleotide-drug conjugates aimed at targeted cancer therapy. The amino-modified oligonucleotides demonstrated enhanced cellular uptake and therapeutic efficacy compared to unmodified counterparts .

Development of Diagnostic Probes

Another application involved the use of this compound in developing fluorescently labeled probes for detecting specific RNA sequences in cellular environments. The incorporation of fluorescein via this phosphoramidite allowed for sensitive detection methods that outperformed traditional labeling techniques .

Comparative Data

The following table summarizes key specifications and performance characteristics of this compound compared to other common phosphoramidites:

PropertyThis compoundTraditional 1,2-Diol Modifiers
Backbone Type1,3-Diol1,2-Diol
StabilityHighModerate
Functional GroupAminoHydroxyl/Alkyl
Compatibility with Click ChemistryYesLimited
Typical ApplicationsBioconjugation, DiagnosticsGeneral Oligonucleotide Synthesis

Mechanism of Action

The mechanism of action of Amino-Modifier Serinol Phosphoramidite involves the introduction of an amino group into oligonucleotides. This amino group can then participate in various conjugation reactions, allowing for the attachment of different functional groups or labels. The serinol backbone provides stability and reduces side reactions, making it an efficient modifier for oligonucleotide synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

Amino modifiers are categorized into non-nucleosidic (e.g., Serinol) and nucleosidic (e.g., C6 dT) types. Below is a detailed comparison:

Non-Nucleosidic Modifiers
Compound Backbone Type Spacer Arm Protection Group Stability During Synthesis IP Status Applications
Amino-Modifier Serinol 1,3-diol None Fmoc High (no cyclic phosphate) Patented Multiple incorporations, gold surface conjugation
Older 1,2-Diol Modifiers 1,2-diol Varies Fmoc/TFA Moderate (cyclic phosphate formation) Expired/Unpatented Limited due to label loss
Nucleosidic Modifiers
Compound Nucleoside Base Spacer Length Protection Group Stability During Synthesis IP Status Applications
Amino-Modifier C6 dT Thymidine (dT) C6 TFA Moderate Unpatented Standard amino modification
Amino-Modifier C2 dT Thymidine (dT) C2 TFA Moderate Unpatented Short spacer for compact labeling
5'-Amino-Modifier C12 Non-nucleosidic C12 MMT/TFA High Unpatented Long spacer for flexible conjugation

Key Advantages of Serinol Phosphoramidite

Enhanced Stability :
The 1,3-diol backbone prevents competitive dephosphorylation reactions, ensuring higher yield and purity compared to 1,2-diol-based modifiers .

IP Protection: Serinol modifiers are patented, offering exclusivity for commercial applications, while nucleosidic modifiers (e.g., C6 dT) are widely available from multiple suppliers .

Positioning Flexibility: Unlike nucleosidic modifiers, which are constrained by the DNA/RNA backbone, Serinol’s structure positions the amino group away from the phosphate, reducing steric interference during conjugation .

Deprotection Options :
Fmoc protection allows selective on-column deprotection, whereas TFA-protected nucleosidic modifiers (e.g., C6 dT) require full deprotection in ammonium hydroxide .

Research Findings and Industry Adoption

  • Customer Demand: IVD manufacturers requested 1,3-diol-based modifiers to overcome technical limitations of 1,2-diol products, validating Serinol’s commercial relevance .
  • Conjugation Efficiency: Serinol-based dithiol modifiers demonstrate superior performance in gold nanoparticle conjugation due to optimized spacer length and stability .
  • Hybridization Impact: Nucleosidic modifiers with longer spacers (e.g., C12) may reduce hybridization interference, but Serinol’s non-nucleosidic design offers comparable flexibility without sequence constraints .

Q & A

Q. What structural advantages does the serinol backbone in Amino-Modifier Serinol Phosphoramidite offer over traditional 1,2-diol-based modifiers?

The 1,3-diol serinol backbone minimizes unwanted side reactions, such as cyclic phosphate intermediate formation (common in 1,2-diol backbones), which can lead to label loss during oligonucleotide synthesis. The 6-membered cyclic phosphate intermediate in serinol is thermodynamically disfavored, enhancing stability during deprotection with ammonia or AMA . This backbone also provides a longer spacer arm, reducing steric hindrance during conjugation to surfaces or biomolecules .

Q. How is the amino group in this compound protected, and what methods are used for deprotection?

The amino group is protected with fluorenylmethyloxycarbonyl (Fmoc), which can be removed either on-column using 20% piperidine in DMF (solid-phase conjugation) or during standard ammonium hydroxide deprotection (solution-phase conjugation). Fmoc removal on-column enables direct conjugation of amine-reactive probes (e.g., NHS esters), while post-synthesis deprotection allows flexibility in downstream applications .

Q. What conjugation chemistries are compatible with the amino group introduced by this modifier?

The deprotected primary amine facilitates reactions with:

  • N-Hydroxysuccinimide (NHS) esters : Stable amide bonds form under mild aqueous conditions (pH 7–9).
  • Aldehydes : Requires reductive amination (e.g., sodium cyanoborohydride) to stabilize Schiff bases.
  • Isothiocyanates : Forms thiourea linkages at pH 8.5–9.4. Avoid imine formation (amine + aldehyde without reduction), as it is reversible under physiological conditions .

Advanced Research Questions

Q. How does spacer length and backbone rigidity impact conjugation efficiency in surface-immobilized oligonucleotides?

The serinol backbone’s 1,3-diol architecture positions the amino group ~10–12 Å from the oligonucleotide backbone, minimizing steric interference during conjugation to gold surfaces or nanoparticles. For multi-site labeling, consecutive incorporations of the modifier are feasible without intermediate spacers, as demonstrated in Dithiol Serinol Phosphoramidite applications . Optimize stepwise coupling efficiency by extending coupling time to 3–5 minutes and using fresh 0.25 M 5-ethylthio-1H-tetrazole (ETT) as an activator .

Q. What experimental strategies mitigate side reactions during on-column conjugation with NHS esters?

  • Pre-activation : Pre-treat the NHS ester with a 10-fold molar excess in anhydrous DMSO/acetonitrile (1:4) to minimize hydrolysis.
  • Deprotection protocol : Use 20% piperidine in DMF (2 × 1-minute washes) for Fmoc removal, followed by immediate coupling to avoid amine oxidation.
  • Purification : Post-conjugation, perform reverse-phase HPLC with a C18 column (0.1 M TEAA buffer, acetonitrile gradient) to isolate full-length product .

Q. How do competing deprotection pathways (e.g., Fmoc vs. DMT removal) affect synthesis yields in multi-modified oligonucleotides?

Retain the 5’-DMT group until final deprotection to prevent premature amino group exposure. If synthesizing oligonucleotides with internal amino modifications, use a low-nucleophilicity activator (e.g., 0.15 M DCI in acetonitrile) to suppress side reactions. For >3 modifications per oligo, intersperse with unmodified nucleotides or C3 spacers to maintain coupling efficiency >98% .

Q. What analytical techniques validate successful amino group incorporation and conjugation?

  • MALDI-TOF MS : Compare theoretical vs. observed molecular weights (Δmass = modifier + conjugate).
  • UV-Vis spectroscopy : Quantify fluorescein or biotin conjugates using extinction coefficients (e.g., ε₅₁₆ = 68,000 M⁻¹cm⁻¹ for NHS-fluorescein).
  • Ellman’s assay : Confirm free amines post-deprotection (λ = 412 nm, ε = 14,150 M⁻¹cm⁻¹) .

Data Contradiction and Resolution

Q. Discrepancy in spacer length claims for amino modifiers: How to reconcile serinol-based vs. C6/C12 modifiers?

While C6/C12 modifiers (e.g., Amino-Modifier C6 dT) have defined alkyl spacers, the serinol backbone’s spacer length is derived from its 1,3-diol geometry, providing ~7–10 atoms (equivalent to C6). However, its rigidity enhances orientation control, critical for surface immobilization. For applications requiring flexibility (e.g., protein binding), use serinol with polyethylene glycol (TEG) spacers .

Methodological Tables

Q. Table 1. Comparison of Deprotection Methods

MethodConditionsApplicationYield (%)*
On-column (piperidine)20% piperidine/DMF, 2 × 1 minSolid-phase conjugation85–90
Post-synthesis (NH₄OH)28% NH₄OH, 55°C, 16 hSolution-phase conjugation75–80
DBU pre-treatment0.02 M DBU in acetonitrile, 2 minPrevent 3’-phosphate hydrolysis90–95

*Yields based on 20-mer oligonucleotide with single modification .

Q. Table 2. Recommended Coupling Parameters

ParameterValue
Activator0.25 M ETT in acetonitrile
Coupling time3–5 minutes
Phosphoramidite conc.0.1 M in anhydrous acetonitrile
Temperature22–25°C

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